1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE
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Overview
Description
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperidine ring, a phenylsulfonyl group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethyl-substituted benzene derivatives and coupling reactions to attach the group to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(4-methylphenyl)propan-1-one:
Uniqueness
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3S/c22-21(23,24)17-9-6-16(7-10-17)8-11-20(26)25-14-12-19(13-15-25)29(27,28)18-4-2-1-3-5-18/h1-7,9-10,19H,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHKSVOFSRXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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